molecular formula C12H8BrN3O3S B4616801 N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No. B4616801
M. Wt: 354.18 g/mol
InChI Key: DUGXFCHNSKIPBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide-derived compounds often involves complex reactions that can include the formation of ligands and their transition metal complexes. For example, Chohan and Shad (2011) synthesized sulfonamide-derived new ligands and their metal complexes, characterized by various physical, spectral, and analytical data, indicating the complexity and precision required in such chemical syntheses (Chohan & Shad, 2011).

Scientific Research Applications

Synthetic Chemistry Applications

N-bromo sulfonamide reagents have been synthesized and characterized for facilitating various synthetic reactions. A novel N-bromo sulfonamide reagent was used as an efficient catalyst for the synthesis of bis(pyrazol-5-ol) derivatives via a tandem cyclocondensation-Knoevenagel–Michael reaction, demonstrating its utility in organic synthesis due to its ability to catalyze reactions in neutral media with high yields and clean workup (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Enzyme Inhibition Studies

Sulfonamide derivatives, including those with N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide motifs, have been explored for their enzyme inhibitory potential. For instance, new sulfonamides were synthesized and evaluated for their inhibitory activities against α-glucosidase and acetylcholinesterase (AChE), indicating their potential as therapeutic agents in managing diseases related to enzyme dysfunction. The synthesized compounds exhibited substantial inhibitory activity, with molecular docking results consistent with in vitro data, suggesting their significance in drug discovery (Abbasi et al., 2019).

Antimicrobial Activity Evaluation

Sulfonamide-derived compounds have been investigated for their antimicrobial properties. For example, sulfonamide-derived ligands and their transition metal complexes were synthesized and screened for antibacterial and antifungal activities. The results demonstrated that these compounds possess moderate to significant activity against various bacterial and fungal strains, underscoring their potential in antimicrobial drug development (Chohan & Shad, 2011).

properties

IUPAC Name

N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O3S/c13-8-3-1-4-9(7-8)16-20(17,18)11-6-2-5-10-12(11)15-19-14-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGXFCHNSKIPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
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N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
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N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
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N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 5
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N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 6
N-(3-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

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